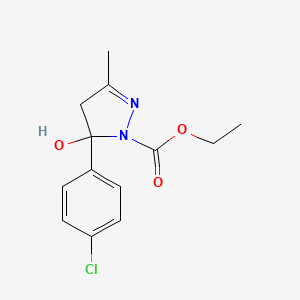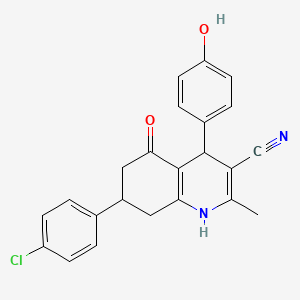
2-hydroxy-N-(2-phenoxyethyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DPHPA is a white crystalline powder that was first synthesized in the 1950s as an analgesic and anti-inflammatory drug. However, due to its limited efficacy and potential side effects, it was not widely used in clinical practice. In recent years, DPHPA has gained attention as a potential research tool due to its unique chemical structure and properties.
作用機序
The exact mechanism of action of DPHPA is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. It has been suggested that DPHPA may interact with specific receptors or enzymes involved in these processes, leading to the observed effects.
Biochemical and physiological effects:
DPHPA has been shown to exhibit various biochemical and physiological effects, including:
1. Induction of apoptosis: DPHPA has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in the programmed cell death pathway.
2. Inhibition of angiogenesis: DPHPA has been shown to inhibit the formation of new blood vessels, which is a key process involved in tumor growth and metastasis.
3. Protection against oxidative stress: DPHPA has been shown to protect cells from oxidative stress, which is a common cause of cellular damage and aging.
実験室実験の利点と制限
DPHPA has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Unique chemical structure: DPHPA has a unique chemical structure that may allow for the development of novel drugs or research tools.
2. Versatile properties: DPHPA has been shown to exhibit various biological activities, making it a potentially useful tool for studying a wide range of cellular processes.
Some of the limitations include:
1. Limited availability: DPHPA is not widely available and may be difficult to obtain for some researchers.
2. Potential toxicity: DPHPA has been shown to exhibit some toxic effects in animal models, which may limit its use in certain experiments.
将来の方向性
There are several potential directions for future research on DPHPA, including:
1. Development of novel drugs: DPHPA may serve as a starting point for the development of novel drugs with improved efficacy and safety profiles.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of DPHPA and its effects on specific cellular processes.
3. Preclinical studies: More preclinical studies are needed to evaluate the potential therapeutic applications of DPHPA in various diseases.
In conclusion, DPHPA is a chemical compound that has gained attention as a potential research tool due to its unique chemical structure and properties. It has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. While DPHPA has several advantages for use in lab experiments, it also has some limitations that should be considered. Future research on DPHPA may lead to the development of novel drugs or the elucidation of new cellular processes.
合成法
DPHPA can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with phenyl magnesium bromide, followed by the reaction of the resulting intermediate with 2-phenoxyethanol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
DPHPA has been studied for its potential use in various scientific research applications, including:
1. Cancer research: DPHPA has been shown to exhibit anti-tumor activity in various types of cancer cells, including breast, prostate, and lung cancer cells. It has been suggested that DPHPA may inhibit tumor growth by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).
2. Neuroprotection: DPHPA has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been suggested that DPHPA may protect neurons from oxidative stress and inflammation, which are known to contribute to the development and progression of these diseases.
3. Anti-inflammatory activity: DPHPA has been shown to exhibit anti-inflammatory activity in various animal models of inflammation, such as carrageenan-induced paw edema and croton oil-induced ear edema. It has been suggested that DPHPA may inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
特性
IUPAC Name |
2-hydroxy-N-(2-phenoxyethyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-21(23-16-17-26-20-14-8-3-9-15-20)22(25,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,25H,16-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNOQLQDGGPONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2-phenoxyethyl)-2,2-diphenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)

![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B5120789.png)
![N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
![N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)
![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5120824.png)


